molecular formula C10H15BrN2O B1668692 CBP-93872

CBP-93872

货号: B1668692
分子量: 259.14 g/mol
InChI 键: AOFSWDJNINCPJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CBP-93872 is a compound identified as a G2 checkpoint inhibitor. It has shown potential in increasing the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. The compound works by suppressing the maintenance of DNA double-stranded break-induced G2 checkpoint, thereby inhibiting the pathway between ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related activation .

准备方法

科学研究应用

Synergistic Effects with Chemotherapeutics

Research indicates that CBP-93872 can significantly enhance the lethality of several chemotherapeutic drugs when used in combination:

  • Platinum-containing drugs : this compound has shown to increase the sensitivity of colorectal and pancreatic cancer cells to oxaliplatin and cisplatin. Studies have demonstrated that combined treatment results in a marked increase in apoptosis rates compared to treatments with these drugs alone .
  • Pyrimidine antimetabolites : The combination of this compound with gemcitabine and 5-fluorouracil has also been explored, revealing similar enhancements in cell death rates .

Case Studies and Experimental Findings

  • Colorectal Cancer (HT29 Cell Line) :
    • Treatment with this compound at 50 μM alongside oxaliplatin (30 μM) resulted in an increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
    • The combination treatment also significantly inhibited ATR activation, as evidenced by reduced phosphorylation levels of ATR and Chk1 proteins .
  • Pancreatic Cancer (Panc-1 Cell Line) :
    • In Panc-1 cells treated with this compound at 200 μM along with gemcitabine (0.1 μM), there was a notable increase in apoptosis from 8.4% to 38.5% .
  • Mechanistic Insights :
    • The compound was found to abrogate DSB-induced G2 checkpoint activation without affecting DNA-end resection, suggesting a targeted mechanism that could be leveraged for therapeutic purposes in p53-mutated cancers .

Summary of Findings

Chemotherapeutic Agent Cell Line Concentration of this compound Effect on Apoptosis (%)
OxaliplatinHT2950 μMIncreased from 6.1% to 24.3%
CisplatinHT2950 μMIncreased apoptosis observed
GemcitabinePanc-1200 μMIncreased from 8.4% to 38.5%
5-FluorouracilHT2950 μMIncreased from 5.8% to 19.5%

作用机制

CBP-93872 的作用机制涉及抑制 DNA 双链断裂诱导的 G2 检查点。该化合物特异性地抑制 ATR 激酶的激活,而 ATR 激酶对于维持 G2 检查点至关重要。 通过阻止 ATR 激活,this compound 抑制了 Nbs1 和复制蛋白 A2 等关键蛋白的磷酸化,导致 G2 检查点失效并提高癌细胞对 DNA 损伤的敏感性 .

相似化合物的比较

CBP-93872 在特异性抑制 DNA 双链断裂诱导的 G2 检查点方面是独特的。类似的化合物包括:

This compound 由于其对 G2 检查点的特异性抑制及其在提高 p53 突变癌细胞对化疗敏感性方面的潜在用途而脱颖而出。

生物活性

CBP-93872 is a compound identified as a potent G2 checkpoint inhibitor, particularly in the context of cancer therapy. Its primary mechanism involves the inhibition of the DNA damage response pathway, specifically targeting the activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases. This article will explore the biological activity of this compound, including its effects on cancer cell sensitivity to chemotherapeutic agents, molecular mechanisms, and potential clinical applications.

This compound functions by suppressing the maintenance of the G2 checkpoint in response to DNA double-stranded breaks (DSBs). It achieves this by inhibiting Nbs1-dependent activation of ATR, which is crucial for the cellular response to DNA damage.

  • Inhibition of ATR Activation : this compound specifically blocks ATR activation induced by DSBs without affecting the initiation of the G2 checkpoint. This selective inhibition allows cells to bypass G2 arrest, leading to increased sensitivity to DNA-damaging agents .

Effects on Cancer Cell Sensitivity

Research has demonstrated that this compound significantly enhances the sensitivity of various cancer cell lines to established chemotherapeutic agents. The following table summarizes key findings from studies investigating the synergistic effects of this compound with different drugs:

Drug Cell Line Sensitivity Increase (%) Mechanism
OxaliplatinHT2918.2Increased apoptosis via reduced ATR phosphorylation
CisplatinHT2916.1Enhanced apoptosis through checkpoint suppression
GemcitabinePanc-130.1Induction of apoptosis and γH2AX levels increase
5-FluorouracilHT2913.7Increased sub-G1 population indicating cell death

Study 1: Sensitization to Chemotherapy

In a study examining the effects of this compound in combination with standard chemotherapy agents, researchers found that treatment with this compound significantly increased cancer cell sensitivities. For instance, when HT29 cells were treated with both this compound and oxaliplatin, there was a notable increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .

Study 2: Mechanistic Insights

Another investigation focused on understanding how this compound affects checkpoint activation. The study revealed that treatment with this compound led to a marked reduction in phosphorylation levels of ATR and Chk1 when combined with oxaliplatin or cisplatin, suggesting that it effectively inhibits the signaling pathways responsible for maintaining the G2 checkpoint under DNA damage conditions .

属性

IUPAC Name

1-amino-3-(2-bromo-4-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSWDJNINCPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBP-93872
Reactant of Route 2
Reactant of Route 2
CBP-93872
Reactant of Route 3
Reactant of Route 3
CBP-93872
Reactant of Route 4
Reactant of Route 4
CBP-93872
Reactant of Route 5
Reactant of Route 5
CBP-93872
Reactant of Route 6
Reactant of Route 6
CBP-93872

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。